4-Chlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate
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Overview
Description
4-Chlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group, an ethoxy group, and a methyl group. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate typically involves the sulfonation of 4-ethoxy-3-methylbenzene with chlorosulfonic acid, followed by the reaction with 4-chlorophenol. The reaction conditions generally include:
Sulfonation: The reaction of 4-ethoxy-3-methylbenzene with chlorosulfonic acid at a controlled temperature to form the sulfonic acid derivative.
Esterification: The subsequent reaction of the sulfonic acid derivative with 4-chlorophenol in the presence of a suitable catalyst to form the final sulfonate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and methyl groups.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include substituted sulfonates, sulfonic acids, and various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-Chlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 4-methoxybenzene-1-sulfonate
- 4-Chlorophenyl 4-ethoxybenzene-1-sulfonate
- 4-Chlorophenyl 4-methylbenzene-1-sulfonate
Uniqueness
4-Chlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(4-chlorophenyl) 4-ethoxy-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4S/c1-3-19-15-9-8-14(10-11(15)2)21(17,18)20-13-6-4-12(16)5-7-13/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDCLIPSIGUOMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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